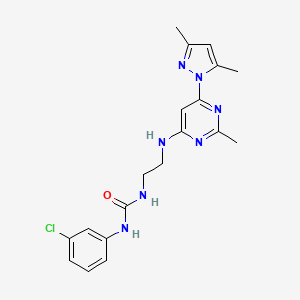
1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C19H22ClN7O and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes existing research findings on its biological activity, including anticancer properties and mechanisms of action.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to This compound . Here are some key findings:
- Inhibition of Cancer Cell Lines : Research indicates that compounds containing pyrazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural features have shown IC50 values in the micromolar range against MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) cells. Specifically, compounds with modifications at the pyrazole ring demonstrated IC50 values ranging from 0.01 µM to 49.85 µM across different studies .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | A549 | 26.00 |
| Compound D | Hep-2 | 3.25 |
| Compound E | P815 | 17.82 |
The mechanism through which This compound exerts its biological effects may involve:
- Inhibition of Kinases : Pyrazole derivatives have been reported to inhibit various kinases such as Aurora-A and CDK2, which are crucial for cell cycle regulation and tumor growth . For example, one study noted that a related compound inhibited Aurora-A kinase with an IC50 of 0.16 µM.
- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating intrinsic pathways involving caspases . This suggests that the compound may promote programmed cell death in malignancies.
- Anti-inflammatory Effects : Some pyrazole derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could further enhance their therapeutic potential in cancer treatment .
Case Studies
A notable study examined the effects of various pyrazole derivatives on specific cancer types:
- Study on MCF7 Cells : In vitro tests revealed that certain derivatives led to significant reductions in cell viability, indicating potential for therapeutic use in breast cancer treatment.
- Combination Therapies : Research also explored the efficacy of combining pyrazole derivatives with traditional chemotherapeutics, revealing synergistic effects that enhance overall cytotoxicity against resistant cancer cell lines .
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-12-9-13(2)27(26-12)18-11-17(23-14(3)24-18)21-7-8-22-19(28)25-16-6-4-5-15(20)10-16/h4-6,9-11H,7-8H2,1-3H3,(H,21,23,24)(H2,22,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDFVSZXASBQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














